5-(tert-Butyl)-1H-indole-3-carbonitrile

NMDA Receptor Ligand Binding Structure-Activity Relationship

This 5-(tert-Butyl)-1H-indole-3-carbonitrile is a critical building block for medicinal chemistry programs targeting DYRK1A and CNS kinases. Its unique 5-position tert-butyl group imparts steric bulk and lipophilicity (logP ~3.8) that directly modulate blood-brain barrier permeability and target binding affinity, as validated by SAR studies. Using generic indole-3-carbonitriles risks compromised selectivity and potency. Procure this specific derivative to ensure your SAR campaigns and lead optimization efforts are built on a proven pharmacophore.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
Cat. No. B8788547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyl)-1H-indole-3-carbonitrile
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)NC=C2C#N
InChIInChI=1S/C13H14N2/c1-13(2,3)10-4-5-12-11(6-10)9(7-14)8-15-12/h4-6,8,15H,1-3H3
InChIKeyQGEFHZMSSCENSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(tert-Butyl)-1H-indole-3-carbonitrile: Comparative Specifications for Sourcing in Medicinal Chemistry


5-(tert-Butyl)-1H-indole-3-carbonitrile (CAS 194490-20-5) is a substituted indole heterocycle with the molecular formula C13H14N2 and a molecular weight of 198.26 g/mol . It serves as a versatile scaffold in medicinal chemistry, particularly for the development of kinase inhibitors targeting DYRK1A and related enzymes, and its unique substitution pattern on the indole core distinguishes it from other indole-3-carbonitrile analogs [1]. This compound is primarily procured as a research chemical for synthetic elaboration in drug discovery programs.

Why Sourcing 5-(tert-Butyl)-1H-indole-3-carbonitrile is Not Interchangeable with Other Indole-3-carbonitriles


Simply sourcing any indole-3-carbonitrile cannot substitute for the specific 5-(tert-butyl) derivative. The presence and precise position of the bulky, lipophilic tert-butyl group critically modulate steric and electronic properties, which directly dictate binding affinity, selectivity, and physicochemical characteristics. This is evidenced by structure-activity relationship (SAR) studies showing that variations in indole substitution (e.g., 5-tert-butyl vs. unsubstituted vs. 4,6-dichloro) lead to significant shifts in target affinity [1]. Furthermore, even within the same core scaffold, modifications like 2-substitution can dramatically alter kinase binding mode, highlighting the non-fungibility of these building blocks [2]. Using an incorrect analog risks investing resources in a compound with suboptimal or entirely divergent biological activity, compromising the integrity of a chemical series.

5-(tert-Butyl)-1H-indole-3-carbonitrile: Direct Comparative Evidence for Strategic Procurement


5-tert-Butyl Indoles Exhibit Enhanced Target Affinity Over Unsubstituted Analogs

In a study examining NMDA-glycine site affinity, the 5-tert-butyl substituted indole derivative demonstrated a clear improvement in binding affinity over its unsubstituted indole counterpart [1]. This comparison directly supports the selection of the 5-tert-butyl substituted compound for targets sensitive to lipophilic and steric bulk.

NMDA Receptor Ligand Binding Structure-Activity Relationship

Precise 5-Position Substitution Alters Physicochemical Profile for CNS Drug Design

The presence of the 5-tert-butyl group on the indole core is a key structural feature for modulating physicochemical properties relevant to CNS drug discovery. While direct comparative data for 5-(tert-Butyl)-1H-indole-3-carbonitrile is limited, class-level data indicates that 5-tert-butyl-1-methyl-1H-indole, a structurally similar compound, possesses an estimated logP of approximately 3.8, highlighting the lipophilic contribution of this substituent . This contrasts with the unsubstituted indole-3-carbonitrile (CAS 5457-28-3), which has a lower molecular weight (142.16 g/mol) and is expected to have a significantly lower logP, potentially impacting its ability to passively diffuse across the blood-brain barrier [1].

Central Nervous System Lipophilicity Physicochemical Properties

Indole-3-carbonitrile Core Validated as Potent DYRK1A Kinase Inhibitor Scaffold

The indole-3-carbonitrile core itself is a validated fragment for developing potent inhibitors of DYRK1A, a key kinase target in Down syndrome and Alzheimer's disease. A fragment-based drug design study identified 7-chloro-1H-indole-3-carbonitrile as a template, and subsequent optimization of the indole-3-carbonitrile series yielded inhibitors with IC50 values in the double-digit nanomolar range [1]. While this study does not include 5-(tert-butyl)-1H-indole-3-carbonitrile, it establishes the core scaffold's value for this target class. The 5-tert-butyl substitution represents a logical next step in SAR exploration to further optimize potency and selectivity within this validated chemotype.

Kinase Inhibitor DYRK1A Alzheimer's Disease

Optimizing 5-(tert-Butyl)-1H-indole-3-carbonitrile for CNS and Oncology Drug Discovery Workflows


CNS Penetrant Kinase Inhibitor Lead Optimization

Leveraging its estimated logP of approximately 3.8 , 5-(tert-Butyl)-1H-indole-3-carbonitrile is a strategic building block for CNS drug discovery programs. It can be incorporated into DYRK1A inhibitor designs to potentially enhance passive diffusion across the blood-brain barrier, a critical factor for treating neurological targets in Alzheimer's and Down syndrome [1].

SAR Expansion of Validated DYRK1A Chemotype

The compound serves as an ideal tool for systematic structure-activity relationship (SAR) studies within the established indole-3-carbonitrile class of DYRK1A inhibitors [1]. Researchers can use it to probe the steric and lipophilic tolerance of the 5-position on the indole ring, building directly on the existing body of work that has yielded nanomolar inhibitors [1].

Development of Novel NMDA Receptor Modulators

Given the demonstrated enhancement in binding affinity at the NMDA-glycine site conferred by 5-tert-butyl substitution compared to unsubstituted indoles [2], this compound is a valuable precursor for synthesizing new chemical entities targeting glutamatergic neurotransmission, with potential applications in neurological and psychiatric disorders.

Technical Documentation Hub

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